molecular formula C12H14O5 B8363330 2-(Tert-butoxycarbonyloxy)benzoic acid

2-(Tert-butoxycarbonyloxy)benzoic acid

Cat. No.: B8363330
M. Wt: 238.24 g/mol
InChI Key: UEPAOUXZRFWGJQ-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonyloxy)benzoic acid is a benzoic acid derivative featuring a tert-butoxycarbonyloxy (Boc-O-) group at the ortho position. This compound is structurally significant due to the steric and electronic effects imparted by the bulky tert-butyl group, which influences its reactivity, solubility, and crystallographic behavior. The Boc group is widely employed in organic synthesis as a protective group for hydroxyl and amine functionalities, particularly in peptide chemistry, due to its stability under basic conditions and ease of removal under acidic conditions.

Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyloxy]benzoic acid

InChI

InChI=1S/C12H14O5/c1-12(2,3)17-11(15)16-9-7-5-4-6-8(9)10(13)14/h4-7H,1-3H3,(H,13,14)

InChI Key

UEPAOUXZRFWGJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC=CC=C1C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 2-(tert-butoxycarbonyloxy)benzoic acid and analogous compounds, based on crystallographic, synthetic, and functional data from the evidence:

Compound Molecular Formula Molecular Weight Substituent Crystallographic Features Synthesis Applications Hazards
This compound C₁₂H₁₄O₅ (inferred) ~238.24 (inferred) -O-CO-O-tert-butyl Likely hindered packing due to bulky tert-butyl group Likely Boc protection of 2-hydroxybenzoic acid Peptide synthesis, intermediates H317, H319 (inferred)
2-(tert-Butoxycarbonyl)benzoic acid C₁₂H₁₄O₄ 222.24 -CO-O-tert-butyl Not reported; similar steric bulk may limit hydrogen bonding Not specified Laboratory research H317, H319
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C₁₁H₁₁NO₅ 237.21 -NH-CO-CO-O-ethyl Triclinic (P1), planar geometry, chains via O–H⋯O/C–H⋯O bonds Condensation of ethyl chlorooxoacetate DNA-binding, cytotoxic activity Not reported
2-(o-Tolyloxy)benzoic acid C₁₄H₁₂O₃ 228.25 -O-o-tolyl Dimeric O–H⋯O hydrogen bonds, dihedral angle = 76.2° Ullmann condensation Herbicides, anti-inflammatory agents Not reported
2-(m-Tolyloxy)benzoic acid C₁₄H₁₂O₃ 228.25 -O-m-tolyl Dimeric O–H⋯O hydrogen bonds, dihedral angle = 80.9° Ullmann condensation Intermediate in polymer synthesis Not reported
2-(4-Chlorobenzoyl)benzoic acid C₁₄H₉ClO₃ 260.68 -CO-(4-Cl-C₆H₄) Forms photoluminescent complexes with lanthanides Not specified Polymer synthesis, photoluminescence Not reported

Substituent Effects on Crystallographic Behavior

  • Steric Hindrance : The tert-butoxycarbonyloxy group in the target compound introduces significant steric bulk, likely reducing intermolecular hydrogen bonding compared to smaller substituents like ethoxy or tolyloxy groups. For example, 2-(2-ethoxy-2-oxoacetamido)benzoic acid forms extended hydrogen-bonded chains along the [111] direction via O–H⋯O and C–H⋯O interactions , whereas tert-butyl-containing analogs may exhibit less dense packing.
  • Dihedral Angles : In 2-(o-tolyloxy)benzoic acid and 2-(m-tolyloxy)benzoic acid, the dihedral angles between aromatic rings (76.2° and 80.9°, respectively) influence crystal stability . The tert-butyl group’s rigidity may enforce specific torsional angles, though direct data are lacking.

Preparation Methods

Aqueous Alkaline Conditions

In a representative procedure, salicylic acid is dissolved in a water/dioxane mixture (1:1 v/v) with sodium hydroxide (1.1 equiv). Boc anhydride (1.2 equiv) is added at 0°C, and the reaction proceeds at 25°C for 6–8 hours. Acidic workup (1 M HCl) yields the product with 78–85% purity (HPLC) and 70–75% isolated yield.

Key Parameters:

  • Base: NaOH or NaHCO₃ (avoids overprotection of carboxylic acid)

  • Solvent: Biphasic systems (THF/water) enhance solubility

  • Temperature: 0°C → 25°C (prevents tert-butyl carbocation formation)

Organic Solvent Systems

For moisture-sensitive substrates, non-aqueous conditions using DMAP (10 mol%) in dichloromethane or THF achieve comparable yields (68–72%). However, this method requires anhydrous reagents and extended reaction times (12–24 hours).

Esterification-Hydrolysis Sequential Approach

This two-step strategy avoids competing acylation of the carboxylic acid group:

Methyl Ester Formation

Salicylic acid is treated with methanol and H₂SO₄ (cat.) under reflux (4 hours), yielding methyl salicylate (92–95% conversion).

Selective Boc Protection

The ester intermediate reacts with Boc anhydride (1.5 equiv) and DIPEA (2.0 equiv) in CH₂Cl₂ at −10°C. Hydrolysis with LiOH (2.0 M, THF/H₂O) furnishes the target compound in 81% overall yield.

Advantages:

  • Eliminates carboxylic acid activation side reactions

  • Enables gram-scale production (≥10 g batches)

Catalytic Methods for Industrial Applications

Phase-Transfer Catalysis (PTC)

A patent-pending method employs tetrabutylammonium bromide (TBAB, 5 mol%) in a toluene/50% NaOH emulsion. At 60°C, reaction completion occurs within 2 hours (GC-MS monitoring), achieving 88% yield with 99.2% purity.

Microwave-Assisted Synthesis

Rapid Boc protection is achieved using Boc anhydride (1.1 equiv) and K₂CO₃ (1.5 equiv) in DMF. Microwave irradiation (100 W, 80°C, 15 minutes) provides 94% conversion, though scalability remains challenging.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Reaction TimeScalability
Aqueous Alkaline70–7578–856–8 hExcellent
Organic Solvent68–7285–9012–24 hModerate
Esterification-Hydrolysis8195–988 h (total)High
PTC8899.22 hIndustrial
Microwave94970.25 hLimited

Critical Process Considerations

Side Reactions and Mitigation

  • Mixed Anhydride Formation: Occurs when Boc anhydride reacts with the carboxylic acid (≤15% in non-optimized systems). Using sub-stoichiometric DMAP (5 mol%) suppresses this pathway.

  • Thermal Degradation: Prolonged heating above 40°C induces tert-butyl group cleavage. Temperature-controlled jacketed reactors are essential for batch processes.

Purification Techniques

  • Crystallization: Recrystallization from ethyl acetate/hexane (1:3) removes residual Boc anhydride (mp: 84–88°C).

  • Chromatography: Silica gel chromatography (EtOAc/hexane 1:4) is employed for analytical samples but is cost-prohibitive for industrial use .

Q & A

Q. What experimental design optimizes the synthesis yield of this compound under green chemistry principles?

  • Response Surface Methodology (RSM) : Apply a central composite design to variables like reaction time, temperature, and Boc anhydride stoichiometry. For example, a study on benzoic acid production achieved 95% yield by optimizing incubation temperature and starter culture ratios .
  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent, to reduce environmental impact while maintaining reaction efficiency .

Methodological Notes

  • Contradictions in Data : Discrepancies between theoretical and experimental melting points may arise from polymorphism. Use differential scanning calorimetry (DSC) to identify polymorphic forms .
  • Advanced Characterization : For mechanistic studies, employ time-resolved FTIR to monitor Boc deprotection kinetics under acidic conditions .

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